(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of Piperazine Moiety: The piperazine moiety is introduced by reacting the thiazole intermediate with an appropriate piperazine derivative, such as 4-(o-tolyl)piperazine, under nucleophilic substitution conditions.
Formation of Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-methoxybenzaldehyde under basic or acidic conditions to form the (E)-benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a saturated alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: The major product is the corresponding saturated alkyl derivative.
Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological research.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors suggests it could be developed into a drug for treating infections or cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial activity.
Mechanism of Action
The mechanism of action of (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by activating specific signaling pathways and disrupting cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(4-hydroxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- (E)-5-(4-chlorobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- (E)-5-(4-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
Uniqueness
(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the methoxy group on the benzylidene moiety, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-5-3-4-6-19(16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-18(27-2)10-8-17/h3-10,15H,11-14H2,1-2H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSDEEINTYRUTB-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OC)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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